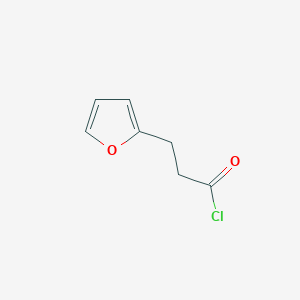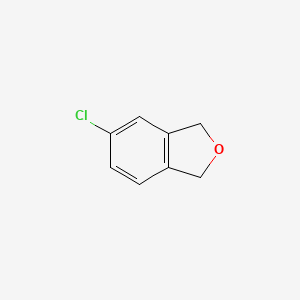![molecular formula C9H14ClN3S B8523141 2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride](/img/structure/B8523141.png)
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride typically involves the reaction of isothiocyanate with enaminone to form pyrimidinethione. This intermediate undergoes further reactions with various active species such as ethyl iodide, benzaldehyde, p-anisidine, and acetylacetone . The reaction conditions often include the use of ethanol as a solvent and stirring at room temperature for a specified duration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
化学反応の分析
Types of Reactions
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Used in the development of corrosion inhibitors for metals.
作用機序
The mechanism of action of 2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to inhibit key enzymes such as tyrosine kinases and phosphatidylinositol-3 kinase, which are involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
類似化合物との比較
Similar Compounds
- 2-Ethylthio-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 4-(2-(1H-indol-2-yl)ethylamino)-2-(2-(diethylamino)ethylthio)-6-(4-fluorophenyl)pyrimidine-5-carbonitrile
Uniqueness
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride is unique due to its specific structural features and the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain applications .
特性
分子式 |
C9H14ClN3S |
|---|---|
分子量 |
231.75 g/mol |
IUPAC名 |
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c1-2-13-9-11-5-7-3-4-10-6-8(7)12-9;/h5,10H,2-4,6H2,1H3;1H |
InChIキー |
WQWDAUWXNLTTTD-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC=C2CCNCC2=N1.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8523111.png)

![Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate](/img/structure/B8523121.png)



![1,2,3,4-Tetrahydropyrido[1,2-a]indole](/img/structure/B8523148.png)

